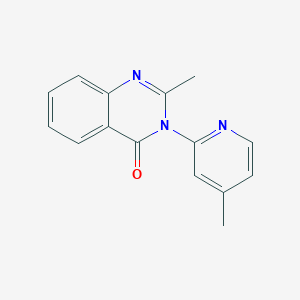![molecular formula C27H16ClN3O3 B292948 11-(4-Chlorophenyl)-5,13-diphenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B292948.png)
11-(4-Chlorophenyl)-5,13-diphenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(4-Chlorophenyl)-5,13-diphenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione, commonly known as CPT, is a heterocyclic compound that has shown potential in various scientific research applications. CPT is a bicyclic molecule that belongs to the family of triazatricyclo compounds. It is a potent inhibitor of DNA topoisomerase I, an enzyme that plays a crucial role in DNA replication and transcription.
Mécanisme D'action
CPT inhibits the DNA topoisomerase I enzyme by binding to the enzyme's active site. This binding stabilizes the enzyme-DNA complex, preventing the enzyme from completing its normal function of relaxing supercoiled DNA. As a result, the DNA becomes damaged, leading to cell death.
Biochemical and Physiological Effects:
CPT has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. CPT has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Additionally, CPT has been shown to enhance the immune system's response to cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPT is its potent inhibitory effect on DNA topoisomerase I. This makes it an attractive candidate for cancer treatment. However, CPT has several limitations for lab experiments. It is a highly reactive compound and can easily degrade under certain conditions, making it challenging to work with. Additionally, CPT has poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for CPT research. One area of interest is the development of CPT analogs that have improved solubility and stability. Another area of interest is the development of CPT-based drug delivery systems that can target cancer cells specifically. Additionally, there is ongoing research on the use of CPT in combination with other cancer therapies to enhance its effectiveness.
Méthodes De Synthèse
The synthesis of CPT involves several steps, including the condensation of 4-chlorophenylhydrazine with 1,3-diphenylpropane-1,3-dione to form the intermediate 4-chloro-1,3-diphenyl-1H-pyrazole-5-carbaldehyde. This intermediate then undergoes a cyclization reaction with ethyl acetoacetate and ammonium acetate to form the final product, CPT.
Applications De Recherche Scientifique
CPT has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, ovarian, and lung cancer cells. CPT works by binding to the DNA topoisomerase I enzyme, which leads to the formation of a stable complex between the enzyme and DNA. This complex prevents the enzyme from completing its normal function, resulting in DNA damage and cell death.
Propriétés
Formule moléculaire |
C27H16ClN3O3 |
|---|---|
Poids moléculaire |
465.9 g/mol |
Nom IUPAC |
11-(4-chlorophenyl)-5,13-diphenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione |
InChI |
InChI=1S/C27H16ClN3O3/c28-18-13-11-17(12-14-18)21-15-20(16-7-3-1-4-8-16)22-23-24(34-25(22)29-21)26(32)31(27(33)30-23)19-9-5-2-6-10-19/h1-15H,(H,30,33) |
Clé InChI |
TUQGDTCUAKAPFL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(O3)C(=O)N(C(=O)N4)C5=CC=CC=C5)C6=CC=C(C=C6)Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(O3)C(=O)N(C(=O)N4)C5=CC=CC=C5)C6=CC=C(C=C6)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thiophenecarbohydrazide](/img/structure/B292866.png)
![5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B292867.png)

![16-[(2Z)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile](/img/structure/B292873.png)
![1-[(4-Chlorobenzyl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292874.png)
![4-allyl-5-(3-amino-4,6-diphenylfuro[2,3-b]pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B292878.png)
![1-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)thio]acetone](/img/structure/B292880.png)
![9-Methyl-4-morpholin-4-yl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B292881.png)
![11-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-13-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B292882.png)
![1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B292884.png)
![N-(4-iminopyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N'-phenylurea](/img/structure/B292887.png)
![5-[(E)-(3-methoxyphenyl)methylideneamino]-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-6-imine](/img/structure/B292888.png)
![N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide](/img/structure/B292889.png)
![6-amino-5-[(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(thien-2-yl)methyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B292890.png)